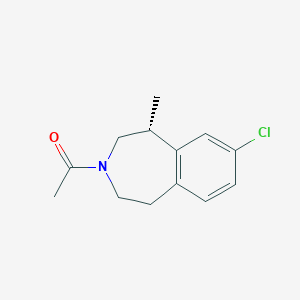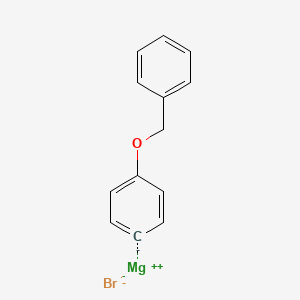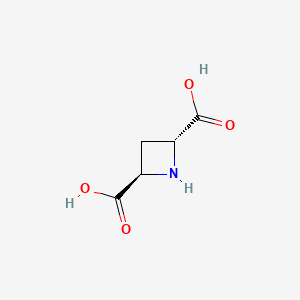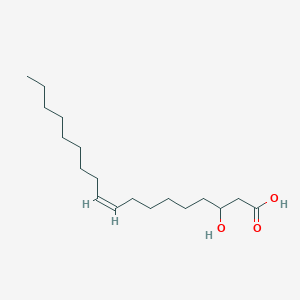
洛卡色林乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Lorcaserin is a derivative of Lorcaserin, a compound primarily known for its selective agonism at the serotonin 5-HT2C receptor. Lorcaserin has been used for the treatment of obesity due to its ability to induce satiety and reduce food intake.
科学研究应用
Chemistry: It can be used as a reagent in the synthesis of other compounds, particularly those involving benzazepine derivatives.
Biology: Its interaction with serotonin receptors makes it a candidate for studying neurotransmitter pathways and receptor pharmacology.
Medicine: Given its structural similarity to Lorcaserin, it may have potential as a therapeutic agent for conditions related to serotonin regulation, such as obesity and mood disorders.
Industry: N-Acetyl Lorcaserin can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
N-Acetyl Lorcaserin, like its parent compound Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
N-Acetyl Lorcaserin acts as a selective agonist at the 5-HT2C receptor . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by N-Acetyl Lorcaserin leads to the stimulation of POMC neurons. These neurons are a critical component of the central melanocortin system, a key regulator of energy homeostasis . The stimulation of POMC neurons leads to the release of alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors, leading to reduced appetite and increased energy expenditure .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing two major metabolites: lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5), as well as minor metabolites (glucuronide and sulfate conjugates) . These metabolites are primarily excreted in the urine . The time to peak concentration for lorcaserin is approximately 1.5 to 2 hours for immediate release and 10 hours for extended release . The elimination half-life is around 11 hours for immediate-release and 12 hours for extended-release .
Result of Action
The primary result of N-Acetyl Lorcaserin’s action is a reduction in food intake and body weight. By promoting satiety and decreasing food consumption, it produces a dose-dependent weight loss . It is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .
生化分析
Biochemical Properties
N-Acetyl Lorcaserin, like its parent compound Lorcaserin, is believed to interact with the serotonin 2C receptor . This receptor is a part of the serotonin system, which regulates numerous neurotransmitters such as dopamine, epinephrine, norepinephrine, GABA, glutamate, and acetylcholine . The interaction between N-Acetyl Lorcaserin and the serotonin 2C receptor could influence these neurotransmitters, thereby affecting various biochemical reactions.
Cellular Effects
The cellular effects of N-Acetyl Lorcaserin are likely to be similar to those of Lorcaserin, given their structural similarity. Lorcaserin has been shown to influence cell function by regulating satiety through its action on the serotonin 2C receptor . This receptor is found in pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus , suggesting that N-Acetyl Lorcaserin may also have effects on these cells and related cellular processes.
Molecular Mechanism
It is believed to involve the selective activation of serotonin 2C receptors, similar to Lorcaserin . This activation could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Studies on Lorcaserin have shown that it can have long-term effects on reducing appetite and body weight . It would be interesting to investigate whether N-Acetyl Lorcaserin exhibits similar long-term effects and how its stability and degradation over time influence these effects.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N-Acetyl Lorcaserin in animal models. Studies on Lorcaserin have shown that it has a narrower range of antiseizure activity than fenfluramine in animal models
Metabolic Pathways
Lorcaserin undergoes extensive hepatic metabolism to produce inactive compounds . It would be interesting to investigate whether N-Acetyl Lorcaserin follows similar metabolic pathways and how it interacts with enzymes or cofactors in these pathways.
Transport and Distribution
Lorcaserin is known to distribute to the central nervous system and cerebrospinal fluid
Subcellular Localization
Given that Lorcaserin is known to interact with receptors in the central nervous system , it is plausible that N-Acetyl Lorcaserin may also localize to similar subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions: N-Acetyl Lorcaserin can be synthesized from Lorcaserin hydrochloride and acetyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (approximately 20°C) for about 30 minutes . The process can be summarized as follows:
- Dissolve Lorcaserin hydrochloride in dichloromethane.
- Add triethylamine to the solution.
- Introduce acetyl chloride to the mixture.
- Allow the reaction to proceed at room temperature for 30 minutes.
Industrial Production Methods: While specific industrial production methods for N-Acetyl Lorcaserin are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale chemical handling.
化学反应分析
Types of Reactions: N-Acetyl Lorcaserin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can modify the acetyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the acetyl group or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.
相似化合物的比较
Lorcaserin: The parent compound, known for its selective 5-HT2C receptor agonism and use in obesity treatment.
Lorcaserin Hydrochloride: The marketed form of Lorcaserin, used in clinical settings.
N-carbamoyl glucuronide Lorcaserin: A major metabolite of Lorcaserin, formed during its metabolism
Uniqueness: N-Acetyl Lorcaserin is unique due to the presence of the acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. This modification could potentially enhance its therapeutic profile or reduce side effects associated with the parent compound.
属性
IUPAC Name |
1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQQRJEBYRWMN-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanamide, 2-[acetyl(2,4,6-trimethylphenyl)amino]-N-(2,4,6-trimethylphenyl)- (9CI)](/img/new.no-structure.jpg)

![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)


![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
